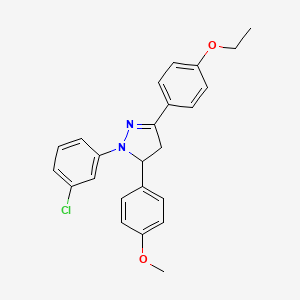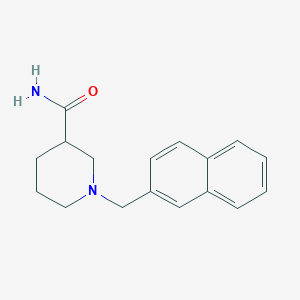
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was developed in the 1990s as a potential treatment for metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. However, its development was discontinued due to concerns about its safety and potential side effects.
作用機序
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide works by activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in various metabolic processes, including lipid metabolism, glucose uptake, and energy expenditure. Activation of PPAR-delta leads to increased fatty acid oxidation and glucose uptake, which in turn improves insulin sensitivity and reduces the risk of metabolic disorders.
Biochemical and Physiological Effects
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved insulin sensitivity and reduced inflammation. It also increases energy expenditure and reduces fat accumulation in adipose tissue, which may help prevent obesity and related metabolic disorders.
実験室実験の利点と制限
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide has several advantages as a research tool, including its ability to activate PPAR-delta selectively and its well-characterized mechanism of action. It has also been shown to have high bioavailability and a long half-life in animal models. However, its use in lab experiments is limited by its potential toxicity and potential side effects, which may vary depending on the dose and duration of treatment.
将来の方向性
There are several potential future directions for research on 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide. One area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders. Another area of interest is its potential use in preventing or treating cardiovascular diseases, including atherosclerosis and heart failure. Further studies are needed to better understand the safety and efficacy of 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide in humans and to identify potential side effects and interactions with other drugs.
合成法
The synthesis of 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide involves several steps, including the reaction of 4-methoxyphenol with 4-nitrophenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with butanoyl chloride. The synthesis of 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide is a complex and time-consuming process that requires specialized equipment and expertise.
科学的研究の応用
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide has been widely studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models. It has also been investigated for its potential use in treating cardiovascular diseases, including atherosclerosis and heart failure.
特性
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-8-10-16(11-9-15)24-12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAYLJKXFOGOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)


![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)


![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

